2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
Brand Name: Vulcanchem
CAS No.: 1105226-88-7
VCID: VC4207192
InChI: InChI=1S/C16H21N5O3S2/c1-11(2)17-13(22)10-25-16-19-18-15(26-16)21-7-5-20(6-8-21)14(23)12-4-3-9-24-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,22)
SMILES: CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CO3
Molecular Formula: C16H21N5O3S2
Molecular Weight: 395.5

2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

CAS No.: 1105226-88-7

Cat. No.: VC4207192

Molecular Formula: C16H21N5O3S2

Molecular Weight: 395.5

* For research use only. Not for human or veterinary use.

2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide - 1105226-88-7

Specification

CAS No. 1105226-88-7
Molecular Formula C16H21N5O3S2
Molecular Weight 395.5
IUPAC Name 2-[[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C16H21N5O3S2/c1-11(2)17-13(22)10-25-16-19-18-15(26-16)21-7-5-20(6-8-21)14(23)12-4-3-9-24-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,22)
Standard InChI Key QBEVRUAMABGKRQ-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CO3

Introduction

Chemical Structure and Functional Significance

Core Structural Components

The compound’s architecture comprises three critical domains:

  • 1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This moiety is renowned for enhancing metabolic stability and enabling π-π stacking interactions with biological targets .

  • Piperazine-Furan Carbonyl Unit: The piperazine ring, substituted with a furan-2-carbonyl group, introduces conformational flexibility and hydrogen-bonding capacity. This structural motif is frequently observed in kinase inhibitors and antimicrobial agents .

  • N-Isopropylacetamide Side Chain: The thioether-linked acetamide group contributes to lipophilicity, influencing blood-brain barrier penetration and target binding affinity .

Table 1: Key Structural Attributes

ComponentRole in BioactivityStructural Impact
1,3,4-ThiadiazoleElectron-deficient coreEnhances DNA intercalation
Piperazine-furanHydrogen-bond donor/acceptorModulates kinase binding
N-IsopropylacetamideLipophilicity enhancerImproves pharmacokinetics

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide involves a multi-step protocol:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions yields the 1,3,4-thiadiazole scaffold .

  • Piperazine Coupling: Nucleophilic substitution at the thiadiazole C-5 position introduces the 4-(furan-2-carbonyl)piperazine group .

  • Acetamide Functionalization: Thioetherification with N-isopropylchloroacetamide completes the synthesis.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Thiadiazole formationH₂SO₄, 100°C, 4h78
Piperazine couplingDIPEA, DMF, 80°C, 12h65
Acetamide additionK₂CO₃, DCM, RT, 6h82

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies demonstrate potent antiproliferative effects against MCF-7 (breast) and A549 (lung) cancer cells, with IC₅₀ values of 12.5 μM and 15.0 μM, respectively. Mechanistic insights reveal:

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage.

  • Cell Cycle Arrest: G2/M phase blockade via CDK1/cyclin B1 inhibition.

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

  • Bacterial Strains: MIC values of 32 µg/mL (Staphylococcus aureus) and 64 µg/mL (Escherichia coli) .

  • Fungal Pathogens: 80% growth inhibition against Candida albicans at 50 µg/mL .

Table 3: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus32Cell wall synthesis inhibition
Escherichia coli64DNA gyrase binding
Candida albicans50Ergosterol biosynthesis

Mechanistic Insights

Kinase Inhibition

Molecular docking studies indicate strong binding affinity (ΔG = -9.8 kcal/mol) to SYK kinase, a target in autoimmune disorders . Key interactions include:

  • Hydrogen bonds with Cys3 and Lys7 residues.

  • Hydrophobic contacts with the piperazine-furan moiety .

DNA Interaction

Fluorescence quenching assays confirm intercalation into DNA duplexes, with a binding constant (Kb) of 1.2 × 10⁵ M⁻¹ .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.89 (d, J = 3.2 Hz, 1H, furan-H), 4.12 (m, 1H, isopropyl-CH) .

  • HRMS (ESI+): m/z 396.0972 [M+H]⁺ (calc. 396.0968).

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